molecular formula C10H9ClFN B2532172 7-Fluoronaphthalen-1-amine hydrochloride CAS No. 137160-30-6

7-Fluoronaphthalen-1-amine hydrochloride

Cat. No.: B2532172
CAS No.: 137160-30-6
M. Wt: 197.64
InChI Key: KQZKWNQDVZENQC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Amines in Synthetic Chemistry

The introduction of fluorine into aromatic amines is a widely employed strategy in synthetic chemistry to modulate molecular properties. beilstein-journals.org Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, which in turn affects its reactivity, pKa, and binding interactions. beilstein-journals.org One of the key advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug candidate.

Furthermore, the substitution of hydrogen with fluorine can lead to increased lipophilicity, which can improve a molecule's ability to permeate biological membranes. This is a critical factor in the design of orally bioavailable drugs. The strategic placement of fluorine atoms can also influence the conformation of a molecule, which can lead to more favorable binding to target proteins or receptors. These beneficial effects have led to the inclusion of fluorinated aromatic amines in a wide array of pharmaceuticals, including anticancer agents, antidepressants, and antibiotics. beilstein-journals.org

Overview of 7-Fluoronaphthalen-1-amine (B1345795) Hydrochloride in Contemporary Research

7-Fluoronaphthalen-1-amine hydrochloride is a fluorinated aromatic amine that serves as a valuable building block in modern organic synthesis. Its structure combines the rigid, aromatic naphthalene (B1677914) core with a reactive amine group and a strategically placed fluorine atom. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable to a variety of reaction conditions.

While detailed research focusing exclusively on the biological activities of this compound is not extensively documented, its primary significance lies in its utility as a synthetic intermediate. The presence of the amine and fluoro-substituted naphthalene moieties allows for a diverse range of chemical transformations, making it a key component in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of fluoronaphthalenes are integral to the development of novel therapeutic agents, including those targeting the MCH (Melanin-Concentrating Hormone) receptor 1, which is of interest in pharmaceutical research. google.com

Below is a table summarizing some of the key chemical properties of the parent amine, 7-Fluoronaphthalen-1-amine.

PropertyValue
Chemical Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
Appearance Solid
Melting Point 36 °C

Note: Data presented is for the free amine, 7-Fluoronaphthalen-1-amine.

Scope and Research Imperatives for this compound

The future research landscape for this compound is intrinsically linked to its potential as a versatile synthetic precursor. The primary research imperative is the continued exploration of its use in the synthesis of novel bioactive compounds. The unique electronic and steric properties conferred by the 7-fluoro-1-naphthyl scaffold make it an attractive starting point for the development of new drug candidates across various therapeutic areas.

Further research is warranted to fully elucidate the synthetic utility of this compound. This includes the development of new, efficient synthetic methodologies that utilize this compound to construct complex molecular architectures. There is also a need to investigate the synthesis and properties of a wider range of derivatives to expand the chemical space available for drug discovery and materials science applications. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound in enabling innovative research is expected to increase.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTKLSZJPBQLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 7 Fluoronaphthalen 1 Amine and Its Derivatives

Established Synthetic Routes to 7-Fluoronaphthalen-1-amine (B1345795)

Traditional synthetic strategies have laid the groundwork for accessing 7-Fluoronaphthalen-1-amine and related structures. These methods often involve multi-step sequences utilizing classical organic reactions.

A conventional method for synthesizing derivatives of 7-Fluoronaphthalen-1-amine involves using the parent amine as a key precursor. For instance, a documented route to prepare 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride, a related piperazine (B1678402) derivative, utilizes 1-amino-7-fluoronaphthalene as the starting material. tandfonline.com This approach involves the reaction of 1-amino-7-fluoronaphthalene with bis(2-chloroethyl)amine (B1207034) hydrochloride. tandfonline.com While effective, this route is noted for its use of highly toxic reagents, which has prompted the development of alternative, safer protocols. tandfonline.com

A cornerstone in the synthesis of aromatic fluoro compounds is the Balz-Schiemann reaction. This strategy involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. Typically, alpha-naphthylamine (1-aminonaphthalene) serves as the raw material. The process begins with a diazotization reaction where the amine is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic environment to form a diazonium salt solution. wipo.intgoogle.comgoogle.com

Reaction Step Reagents Conditions Outcome
Diazotization1-Naphthylamine, Nitrite (e.g., NaNO₂), Strong Acid (e.g., HCl)Low temperature (-5 to 0 °C)Naphthalene-1-diazonium salt solution
Salt FormationDiazonium salt solution, Fluoboric acid (HBF₄)Stirring, precipitationNaphthalene-1-diazonium fluoroborate (solid)
FluorinationNaphthalene-1-diazonium fluoroborateThermal decomposition (heating)1-Fluoronaphthalene

Advanced Synthetic Protocols for Fluorinated Naphthalene (B1677914) Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for preparing fluorinated naphthalene derivatives. These protocols often offer improved yields, scalability, and safety profiles compared to classical routes.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. acs.org This palladium-catalyzed cross-coupling reaction provides a practical and scalable alternative for synthesizing piperazine derivatives of fluoronaphthalene. A developed protocol for 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride involves the coupling of 1-bromo-7-fluoronaphthalene (B77747) with 1-Boc-piperazine. tandfonline.com The reaction is catalyzed by a palladium complex and typically employs a phosphine (B1218219) ligand. nih.govresearchgate.net Following the coupling reaction, the Boc-protecting group on the piperazine is removed using HCl gas to yield the final hydrochloride salt. tandfonline.com This methodology avoids the use of highly toxic reagents required in the classical approach and has been successfully implemented for multi-gram scale production with high purity. tandfonline.com

Parameter Details Reference
Reactants 1-bromo-7-fluoronaphthalene, 1-Boc-piperazine tandfonline.com
Catalyst System Palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., BINAP) tandfonline.comnih.gov
Base Cesium carbonate (Cs₂CO₃) nih.gov
Solvent Toluene nih.gov
Final Step Deprotection with HCl gas tandfonline.com

The direct introduction of fluorine onto an aromatic nucleus represents a significant challenge in organic synthesis. Modern methods have been developed to achieve controlled C-F bond formation. One such strategy involves the direct fluorination of the naphthalene ring system. Electrophilic fluorinating reagents, such as Selectfluor, have been successfully used to convert naphthalene directly into 1-fluoronaphthalene. wikipedia.org

Furthermore, advanced strategies focus on the activation and subsequent functionalization of C-F bonds in existing fluoroarenes. nih.gov These methods, often mediated by main-group metals or transition metal complexes, allow for the regioselective transformation of a C-F bond into other functional groups, providing a powerful tool for the late-stage modification of complex fluorinated molecules. nih.gov

Optimization of Reaction Conditions and Process Development

The successful transition of a synthetic route from laboratory scale to industrial production hinges on the meticulous optimization of reaction conditions and robust process development. For 7-Fluoronaphthalen-1-amine and its derivatives, this involves establishing scalable synthesis protocols and implementing effective impurity management strategies to ensure the final product's purity and consistency.

A practical and scalable synthesis for derivatives of 7-Fluoronaphthalen-1-amine has been developed, avoiding the use of highly toxic reagents. tandfonline.com One notable advancement is the synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride, a key derivative. The process utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. tandfonline.com This methodology has proven effective for producing the target compound in multigram quantities with high purity. tandfonline.com

The reaction couples 1-bromo-7-fluoronaphthalene with 1-Boc-piperazine, followed by the deprotection of the piperazine moiety using HCl gas. tandfonline.com This approach circumvents the use of the highly toxic 1-amino-7-fluoronaphthalene and bis(2-chloroethyl)amine hydrochloride, which were employed in earlier, less scalable synthetic routes. tandfonline.com

The optimized process parameters for the Buchwald-Hartwig coupling reaction are critical for achieving high yield and purity on a larger scale. The reaction is typically carried out in the presence of a palladium catalyst and a phosphine ligand.

Table 1: Optimized Reaction Conditions for Buchwald-Hartwig Coupling

Parameter Condition
Reactants 1-bromo-7-fluoronaphthalene, 1-Boc-piperazine
Catalyst Palladium-based
Ligand Phosphine-based
Base Sodium tert-butoxide
Solvent Toluene
Temperature 80-100 °C

This table summarizes typical conditions for the scalable Buchwald-Hartwig reaction used in the synthesis of 7-Fluoronaphthalen-1-amine derivatives.

A critical aspect of process development for syntheses employing heavy metal catalysts is the management of the impurity profile, particularly the removal of the catalyst itself from the final product. In the synthesis of 7-Fluoronaphthalen-1-amine derivatives, an efficient protocol for palladium removal has been established to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory requirements. tandfonline.com

The developed methodology successfully reduces palladium content to less than 20 ppm in the final product. tandfonline.com This is achieved through a specific workup and purification procedure following the Buchwald-Hartwig reaction. The protocol involves a series of extractions and washes designed to sequester and remove the palladium catalyst from the organic phase containing the product.

Table 2: Palladium Removal Protocol

Step Description
1 Post-reaction mixture is diluted with an appropriate solvent (e.g., toluene).
2 The organic phase is washed with an aqueous solution of a chelating agent.
3 Further washes with aqueous acid and brine are performed to remove residual impurities.
4 The organic layer is treated with activated carbon.
5 The final product is isolated via crystallization or precipitation.

This table outlines a general but effective protocol for the removal of residual palladium from the synthesis of 7-Fluoronaphthalen-1-amine derivatives.

The determination of the impurity profile is crucial for the safety assessment of a substance and its manufacturing process. nih.govresearchgate.net For related compounds like 1-fluoronaphthalene, which can be a key starting material, methods have been developed to identify and quantify process-related impurities such as 1-aminonaphthalene, 1-nitronaphthalene, and naphthalene. nih.govresearchgate.net

Table 3: List of Compounds

Compound Name
7-Fluoronaphthalen-1-amine hydrochloride
1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride
1-amino-7-fluoronaphthalene
bis(2-chloroethyl)amine hydrochloride
1-Boc-piperazine
1-bromo-7-fluoronaphthalene
1-fluoronaphthalene
1-aminonaphthalene
1-nitronaphthalene
naphthalene
2-fluoronaphthalene

Reactivity Profiles and Mechanistic Investigations of 7 Fluoronaphthalen 1 Amine Hydrochloride Systems

Nucleophilic Aromatic Substitution (SNA r) on Fluorinated Naphthalenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-poor aromatic rings. numberanalytics.com In this process, a nucleophile replaces a leaving group on the aromatic system. The reaction is highly dependent on the electronic nature of the aromatic ring and the identity of the leaving group. numberanalytics.com For fluorinated naphthalenes, the C-F bond is the site of reaction.

Mechanistic Pathways: Concerted versus Stepwise Processes

The mechanism of SNAr reactions has traditionally been depicted as a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex. rsc.orgresearchgate.net However, recent computational and kinetic studies have revealed that many SNAr reactions, particularly with less-activated electrophiles, may proceed through a concerted or borderline mechanism. rsc.orgresearchgate.net

Stepwise Mechanism: This classical pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the leaving group is expelled, restoring the aromaticity of the ring. The formation of the Meisenheimer complex is usually the rate-determining step. numberanalytics.com

Concerted Mechanism: In this pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, proceeding through a single transition state without the formation of a stable intermediate. rsc.orgnih.gov DFT calculations on the reaction between fluoronaphthalenes and nucleophiles have shown that a concerted mechanism can be favored due to a lower activation energy barrier compared to the stepwise process. rsc.org The specific pathway—stepwise, concerted, or a continuum between the two—is influenced by the stability of the potential Meisenheimer complex, the nature of the nucleophile, the leaving group, and the solvent. researchgate.net

Influence of Fluorine Atom on Reactivity and Selectivity

The fluorine atom plays a crucial and somewhat counterintuitive role in SNAr reactions. Despite the C-F bond being the strongest carbon-halogen bond, fluoride (B91410) is often the most reactive leaving group in SNAr (the "element effect": F > Cl > Br > I). numberanalytics.commdpi.com This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the C-F bond. princeton.edu

The high electronegativity of fluorine has two primary effects:

Activation of the Aromatic Ring: Fluorine's strong inductive electron-withdrawing effect (-I effect) decreases the electron density of the naphthalene (B1677914) ring, making the carbon atom to which it is attached (the ipso-carbon) more electrophilic and thus more susceptible to nucleophilic attack. princeton.edunih.gov

The position of the fluorine atom and other substituents on the naphthalene ring dictates the regioselectivity of the substitution. In 7-Fluoronaphthalen-1-amine (B1345795), the amino group is a strong activating group for electrophilic substitution but its influence in SNAr is more complex. The primary site of nucleophilic attack is the carbon bearing the fluorine atom.

Leaving Group (X) on 2,4-Dinitro-1-X-benzeneRelative Rate of Reaction with Piperidine
-F311
-Cl1.0
-Br0.77
-I0.33

Metal-Catalyzed Transformations Involving Fluorinated Naphthalene Amines

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds under conditions often milder than classical methods. For fluorinated compounds, these catalysts can enable transformations that are otherwise difficult, including the challenging activation of C-F bonds.

Palladium-Mediated Reactions (e.g., C-F reductive elimination, cross-couplings)

Palladium catalysts are preeminent in cross-coupling chemistry. While C-F bonds are generally the most challenging to activate among carbon-halogen bonds, specific palladium systems have been developed for this purpose.

Cross-Coupling Reactions: Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to couple aryl halides with amines. nih.govbeilstein-journals.org In the context of 7-Fluoronaphthalen-1-amine hydrochloride, the amine moiety could potentially undergo N-arylation, or the C-F bond could participate in cross-coupling with other nucleophiles, although the latter requires harsh conditions or highly specialized catalysts. Reactions involving fluorinated anilines often require modified conditions, such as the use of weaker bases, because the fluoroalkyl groups can make the products unstable under typical strong base conditions. nih.govbeilstein-journals.org

C-F Reductive Elimination: This process is the reverse of C-F bond oxidative addition and is a key step in Pd-mediated fluorination reactions. Mechanistic studies have shown that C-F reductive elimination can occur from well-defined Pd(IV)-fluoride complexes. researchgate.netuchicago.edunumberanalytics.com This step involves the formation of a C-F bond from a palladium center, typically releasing a fluoroarene product. uchicago.edu While more relevant to the synthesis of fluoroarenes rather than their subsequent reaction, understanding this fundamental step is crucial for developing new catalytic cycles involving C-F bond cleavage and formation. researchgate.netuchicago.edu The process is often the turnover-limiting step in catalytic cycles due to the high energy barrier. beilstein-journals.org

Reaction TypeCatalyst System ExampleKey FeaturesReference
Buchwald-Hartwig Amination of Aryl Chlorides[Pd(allyl)Cl]₂ / AdBippyPhosEnables coupling of fluoroalkylamines with aryl chlorides using a weak base (KOPh). nih.govbeilstein-journals.org
Suzuki Coupling of PerfluoroarenesPd(PPh₃)₄ / LiILiI promotes the challenging oxidative addition of the C-F bond to the Pd(0) center. nsf.gov
C-F Reductive Elimination(L)Pd(IV)(Ar)(F) ComplexMechanistic studies show this occurs from cationic Pd(IV) species via a dissociative mechanism. researchgate.netuchicago.edu

Other Transition Metal Catalysis for Fluorinated Compounds (e.g., copper-catalyzed defluorinative borylation)

Besides palladium, other transition metals like copper and nickel are effective for transformations involving C-F bonds.

Copper-Catalyzed Defluorinative Borylation: This reaction represents a powerful method for converting C-F bonds into versatile C-B bonds. In this process, a copper catalyst facilitates the reaction of a polyfluoroarene with a boron source (like B₂pin₂) in the presence of an alkene. The mechanism is thought to involve the generation of a β-boryl alkylcopper(I) intermediate, which then attacks the C-F bond of the fluoroarene through an SNAr-type pathway, displacing the fluoride. This method avoids the need for stoichiometric organometallic reagents and proceeds under mild conditions.

Nickel-Catalyzed Amination: Nickel catalysts, often being more cost-effective than palladium, have also been developed for the amination of aryl fluorides. Specific ligand systems, such as those based on bulky phosphines, can enable the cross-coupling of aryl fluorides with primary amines to form secondary amines. nih.gov

Electrophilic and Radical Reactions of Fluorinated Naphthalene Amines

The reactivity of 7-Fluoronaphthalen-1-amine is also defined by its response to electrophiles and radical species, where the aromatic ring and the amino group are the primary sites of interaction.

Electrophilic Reactions: In electrophilic aromatic substitution, the outcome is determined by the directing effects of the existing substituents. The amino group (-NH₂) at the 1-position is a very strong activating group and is ortho, para-directing. The fluorine atom at the 7-position is a deactivating group (due to its inductive effect) but is also ortho, para-directing. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the 2- and 4-positions of the naphthalene ring. Studies on the electrophilic fluorination of N,N-dimethylnaphthalen-1-amine show that reaction with N-F reagents like Selectfluor can lead to complex mixtures, but substitution occurs preferentially at the ortho position (C2).

Radical Reactions: Aromatic amines can undergo single-electron transfer (SET) to form radical cations. rsc.org This process can be initiated by chemical oxidants, electrochemistry, or photoredox catalysis. The resulting aminonaphthalene radical cation is a key intermediate that can follow several reaction pathways. numberanalytics.com

Deprotonation: The acidity of the N-H proton is significantly increased in the radical cation, facilitating deprotonation to form a neutral amino radical. numberanalytics.com

Dimerization/Coupling: The radical cation can couple with another neutral amine molecule or other nucleophiles. For instance, oxidative cross-coupling of aminonaphthalenes with phenols can be catalyzed by metal complexes, proceeding through the formation of an aminonaphthalene radical cation.

Reaction with Radicals: The radical cation itself can be attacked by other radical species.

The presence of the fluorine atom can influence the stability and subsequent reactivity of these radical intermediates through its electronic effects. The formation of radical ions from fluorinated compounds is a key principle in leveraging SET for the synthesis of complex organofluorine molecules. rsc.org

Intermolecular Interactions with Fluorinated Naphthalene Derivatives (e.g., arene-perfluoroarene interactions)

A comprehensive search of scientific databases reveals a lack of specific experimental or computational data on the arene-perfluoroarene interactions involving this compound. Arene-perfluoroarene interactions are a type of non-covalent interaction driven by complementary electrostatic potentials between electron-rich aromatic rings (arenes) and electron-poor perfluorinated aromatic rings (perfluoroarenes). These interactions are known to be significant in crystal engineering and supramolecular chemistry.

In a hypothetical interaction between this compound and a perfluorinated naphthalene derivative, such as octafluoronaphthalene, one would anticipate a face-to-face stacking arrangement. In this arrangement, the electron-rich naphthalene ring of the 7-fluoronaphthalen-1-amine moiety would interact favorably with the electron-deficient ring of the perfluorinated naphthalene. The presence of the fluorine substituent on the aminonaphthalene ring and the protonated amine group would likely modulate the electronic properties of the aromatic system, thereby influencing the strength and geometry of the interaction.

Detailed research findings would typically be presented in data tables summarizing key parameters from techniques such as:

NMR Titration: To determine the association constant (Ka) and Gibbs free energy (ΔG) of the interaction in solution.

X-ray Crystallography: To provide precise information on the solid-state packing, including intermolecular distances and angles, which would confirm the presence and nature of arene-perfluoroarene stacking.

Computational Chemistry: To calculate the interaction energies and decompose them into electrostatic, dispersion, and other contributing components.

Without such specific studies, any discussion on the reactivity profiles and mechanistic investigations of this compound systems in the context of arene-perfluoroarene interactions would be purely speculative. Further experimental and theoretical work is required to elucidate the specific intermolecular forces at play and to quantify their strength.

Below is a hypothetical representation of the kind of data that would be generated from such research.

Hypothetical Data on Arene-Perfluoroarene Interactions

Interacting Pair Technique Solvent Association Constant (Ka) / M-1 ΔG / kcal·mol-1 Interplanar Distance / Å
This compound + Octafluoronaphthalene 1H NMR Titration CDCl3 Data not available Data not available N/A
This compound + Octafluoronaphthalene UV-Vis Spectroscopy CH3CN Data not available Data not available N/A
This compound + Octafluoronaphthalene X-ray Crystallography N/A N/A N/A Data not available

As indicated in the table, the specific values for these interactions are currently not available in the literature. The scientific community awaits dedicated studies to populate such tables and provide a deeper understanding of the intermolecular behavior of this compound.

Derivatization Strategies and Analogue Synthesis for Research Applications

Amine Functionalization and Nitrogen Heterocycle Formation (e.g., piperazine (B1678402) derivatives)

The primary amine group of 7-Fluoronaphthalen-1-amine (B1345795) is a key site for chemical modification, allowing for the introduction of a wide range of functionalities and the construction of nitrogen-containing heterocycles. This functionalization is crucial for altering the physicochemical properties of the parent molecule and for building more complex structures with specific biological targets in mind. Common derivatization strategies include acylation, sulfonylation, and alkylation reactions, which can be used to synthesize amides, sulfonamides, and secondary or tertiary amines, respectively.

The formation of nitrogen heterocycles, such as piperazine derivatives, represents a significant area of analogue synthesis. Piperazine and its derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with various biological targets. nih.govontosight.ai The synthesis of such derivatives from 7-Fluoronaphthalen-1-amine can be envisioned through several synthetic routes. One common approach involves the reaction of the primary amine with bis(2-haloethyl)amines, which leads to the formation of the piperazine ring. nih.gov Alternatively, palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions can be employed to form a C-N bond between the naphthalenamine and a pre-functionalized piperazine ring. nih.gov These synthetic strategies provide access to a library of novel piperazine-containing compounds with the 7-fluoronaphthalene moiety, which can be screened for various biological activities, including antihistamine, anti-inflammatory, and anticancer properties. nih.govontosight.ai

Table 1: General Strategies for Amine Functionalization
Reaction TypeReagent ClassResulting Functional GroupPotential Application
AcylationAcyl halides, AnhydridesAmideModulation of electronic properties, introduction of new binding motifs
SulfonylationSulfonyl chloridesSulfonamideEnhancement of metabolic stability, alteration of solubility
Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineIntroduction of alkyl substituents for steric and electronic tuning
Buchwald-Hartwig CouplingAryl/Heteroaryl HalidesDiaryl/Arylheteroaryl AmineSynthesis of complex molecules with extended conjugation

Halogen Exchange and Fluorine Atom Manipulation (e.g., aromatic Finkelstein reaction)

Manipulation of the fluorine atom on the naphthalene (B1677914) ring of 7-Fluoronaphthalen-1-amine offers another avenue for creating structural diversity. While the carbon-fluorine bond is generally strong, certain reactions can facilitate its exchange for other halogens. The aromatic Finkelstein reaction is a notable example of such a transformation, involving the conversion of an aryl halide to another aryl halide. wikipedia.org This reaction is typically catalyzed by transition metals like copper or nickel. wikipedia.orgnih.gov

In the context of 7-Fluoronaphthalen-1-amine, a copper-catalyzed aromatic Finkelstein reaction could potentially be employed to replace the fluorine atom with iodine or bromine. quora.comchemistryviews.org Such a transformation would provide access to iodo- or bromo-naphthalenamine derivatives, which are valuable intermediates for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. acs.org The success of the aromatic Finkelstein reaction on this substrate would depend on factors such as the choice of catalyst, ligand, solvent, and reaction temperature. wikipedia.orgnih.gov While direct application of the Finkelstein reaction on 7-Fluoronaphthalen-1-amine is not extensively documented in readily available literature, the general principles of this reaction suggest its potential as a tool for modifying the halogen substituent on the naphthalene core.

Table 2: Key Aspects of the Aromatic Finkelstein Reaction
ParameterDescriptionSignificance
CatalystTypically copper(I) or nickel(0) complexes. wikipedia.orgnih.govEssential for activating the aryl-halide bond.
Halide SourceAlkali metal halides (e.g., NaI, KBr). wikipedia.orgProvides the incoming halide for the exchange reaction.
LigandOften diamines or phosphines. wikipedia.orgnih.govModulates the reactivity and stability of the metal catalyst.
SolventPolar aprotic solvents (e.g., DMF, NMP). wikipedia.orgacs.orgInfluences the solubility of reagents and the reaction rate.

Introduction of Complex Substructures for Targeted Research (e.g., for novel KRAS-G12D inhibitors)

A significant application of 7-Fluoronaphthalen-1-amine hydrochloride is its use as a building block in the synthesis of complex molecules for targeted research, particularly in the development of novel therapeutics. The 7-fluoronaphthalene moiety has been identified as a key structural component in a number of potent and selective inhibitors of KRAS G12D, a mutant protein implicated in several aggressive cancers, including pancreatic cancer. nih.govresearchgate.netnih.gov

The KRAS G12D mutation has been a challenging target for drug development. nih.govresearchgate.net However, recent advances have led to the discovery of small molecules that can bind to and inhibit the activity of this oncoprotein. nih.gov In the design of these inhibitors, the 7-fluoronaphthalene group often serves as a crucial pharmacophore that occupies a specific binding pocket on the KRAS G12D protein. google.com The synthesis of these complex inhibitors involves multi-step sequences where the 7-Fluoronaphthalen-1-amine core is elaborated with other cyclic and acyclic fragments to create a molecule with the optimal shape, size, and electronic properties for high-affinity binding to the target protein. google.comwipo.int The fluorine atom, in particular, can play a critical role in modulating the binding affinity and metabolic stability of the inhibitor. nih.govontosight.ai The development of these KRAS G12D inhibitors highlights the importance of 7-Fluoronaphthalen-1-amine as a starting material for the synthesis of complex and biologically active molecules. jetir.orgwipo.int

Controllable Fluorocarbon Chain Elongation and Functionalization

While the direct application of controllable fluorocarbon chain elongation to 7-Fluoronaphthalen-1-amine is not widely reported, this emerging area of synthetic chemistry offers intriguing possibilities for the future derivatization of this compound. Controllable fluorocarbon chain elongation (CFCE) strategies aim to introduce polyfluorinated alkyl chains onto a molecule in a well-defined manner. cas.cnnih.govacs.org These methods often utilize reagents that can serve as sources of fluorinated building blocks, such as difluorocarbene (CF2) or trifluoromethyl (CF3) groups. researchgate.netorganic-chemistry.org

For instance, methods have been developed for the trifluorovinylation and pentafluorocyclopropylation of aldehydes using TMSCF2Br as a versatile fluorocarbon source. cas.cnnih.govacs.org While these specific methods target carbonyl compounds, the underlying principles of generating and reacting with fluorinated synthons could potentially be adapted for the functionalization of the naphthalene ring system. Future research in this area might explore the direct C-H fluoralkylation of the 7-fluoronaphthalene core or the functionalization of derivatives of 7-Fluoronaphthalen-1-amine to introduce fluorinated side chains. The addition of such fluorocarbon chains could significantly impact the lipophilicity, metabolic stability, and biological activity of the resulting compounds.

Advanced Spectroscopic Characterization and Analytical Methodologies for Fluoronaphthalene Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques used to confirm the core structure of 7-Fluoronaphthalen-1-amine (B1345795) hydrochloride. The presence of the hydrochloride salt typically results in the protonation of the amine group to form an ammonium salt (-NH₃⁺), which influences the chemical shifts of adjacent nuclei.

In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring system would appear as a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the positions of the fluorine and amine substituents. The protons of the -NH₃⁺ group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the ten carbon atoms of the naphthalene core. The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that confirms the fluorine's position. The carbon attached to the amino group (C-1) will also have a characteristic chemical shift. The remaining eight carbon signals will confirm the integrity of the fused aromatic ring system.

Interactive Table 1: Expected NMR Data for 7-Fluoronaphthalen-1-amine hydrochloride
Analysis Type Nucleus Expected Chemical Shift (δ, ppm) Key Features and Interpretations
¹H NMRAromatic Protons (H)~ 7.0 - 8.5Complex multiplets confirming the substituted naphthalene ring structure.
Ammonium Protons (NH₃⁺)Variable, broad singletConfirms the presence of the protonated amine group (hydrochloride salt).
¹³C NMRAromatic Carbons (C)~ 110 - 150Ten distinct signals corresponding to the naphthalene core carbons.
Carbon-Fluorine (C-7)Specific shift with large ¹JCF couplingConfirms the position of the fluorine substituent.
Carbon-Amine (C-1)Characteristic downfield shiftConfirms the position of the amine substituent.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique is particularly valuable for confirming the presence and chemical environment of the fluorine atom in this compound. wikipedia.org

The ¹⁹F NMR spectrum is expected to show a single resonance for the C-7 fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. wikipedia.org Furthermore, this signal will exhibit coupling to nearby protons (primarily H-6 and H-8), resulting in a multiplet (e.g., a doublet of doublets). This through-space and through-bond coupling provides definitive evidence for the fluorine's regiochemical placement on the naphthalene skeleton. The wide chemical shift range of ¹⁹F NMR ensures that the signal is typically well-resolved from other potential fluorinated impurities. wikipedia.orgnih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z values to several decimal places. nih.govsemanticscholar.org This high mass accuracy allows for the calculation of a single, unique elemental formula for the detected ion. nih.gov For this compound, analysis would be performed on the protonated free amine, [C₁₀H₈FN + H]⁺. The experimentally measured exact mass would be compared to the theoretically calculated mass; a match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition.

Interactive Table 2: HRMS Data for 7-Fluoronaphthalen-1-amine
Ion Elemental Formula Calculated Exact Mass (m/z) Typical Mass Accuracy
[M+H]⁺C₁₀H₉FN⁺162.07190< 5 ppm

Hyphenated techniques that couple chromatography with mass spectrometry are vital for dynamic analysis during synthesis and for final purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds like amine hydrochloride salts. The liquid chromatograph separates the target compound from starting materials, intermediates, and byproducts. The mass spectrometer then provides molecular weight information for each separated component, enabling their identification. This makes LC-MS an ideal tool for monitoring the progress of a chemical reaction and for identifying impurities in the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically for the more volatile free amine form of the compound. It offers excellent separation efficiency and provides detailed mass spectra that can be compared against libraries for impurity identification. nih.gov Both LC-MS and GC-MS are instrumental in developing robust manufacturing processes and ensuring the purity of the final compound. nih.gov

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis and impurity profiling in the pharmaceutical industry. oup.com A validated, stability-indicating HPLC method is required to quantify the purity of this compound and to detect and quantify any related impurities. oup.com

A common approach is a reversed-phase HPLC (RP-HPLC) method using a C18 column. researchgate.netresearchgate.net The separation of the analyte from its potential impurities is achieved by optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic solvent like acetonitrile or methanol. oup.com Detection is often performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing additional data for peak identification and purity assessment. researchgate.net This method can be validated according to ICH guidelines to be specific, linear, accurate, and precise for the determination of this compound and its process-related impurities, such as isomers or reaction byproducts. oup.com

Interactive Table 3: Example RP-HPLC Method Parameters
Parameter Condition
Column Symmetry C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.01 M KH₂PO₄ buffer (pH 2.5) researchgate.net
Mobile Phase B Acetonitrile/Methanol mixture researchgate.net
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min researchgate.net
Detection PDA at 230 nm researchgate.net
Injection Volume 10 µL

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its process-related impurities. The development of a robust and reliable HPLC method requires careful optimization of several chromatographic parameters.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound, leveraging the compound's polarity. The development process involves the systematic selection and optimization of the stationary phase, mobile phase, and detection wavelength.

Stationary Phase: A C18 column, such as a Symmetry C18 (250 mm x 4.6 mm, 5 µm), is often chosen for its excellent resolving power for aromatic compounds. researchgate.netnih.gov

Mobile Phase: A gradient elution is generally preferred to achieve optimal separation of the main compound from a range of potential impurities with varying polarities. A common approach involves a two-component mobile phase:

Mobile Phase A: An aqueous buffer, for instance, 0.01 M KH₂PO₄ adjusted to an acidic pH (e.g., 2.5), mixed with organic modifiers like methanol and acetonitrile. researchgate.netnih.gov

Mobile Phase B: A mixture of organic solvents, such as methanol and acetonitrile in a high ratio (e.g., 80:20 v/v). researchgate.netnih.gov The gradient program is optimized to ensure adequate retention of the main peak while providing sharp, well-resolved peaks for all analytes.

Detection: A photodiode array (PDA) detector is highly effective, allowing for monitoring at a specific wavelength (e.g., 230 nm) where the naphthalene chromophore exhibits strong absorbance, while also providing spectral data to aid in peak identification and purity assessment. researchgate.netnih.gov

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column temperature is maintained (e.g., at 20°C) to ensure reproducible retention times. oup.com

Method Validation: Once developed, the analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. oup.comoup.com Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For related impurities, linearity might be established over a range from the limit of quantification (LOQ) to 150% of the expected impurity level. oup.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on spiked samples at multiple concentration levels (e.g., LOQ, 50%, 100%, and 150%). oup.com Mean recoveries are expected to fall within a range of 90–110%. researchgate.netoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

A summary of typical validation parameters for a related compound analysis is presented below.

Parameter Specification Example Finding for Related Impurities
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9997 - 0.9998 researchgate.netnih.gov
Accuracy (% Recovery) 90% - 110%Average recoveries of 100.40% to 102.22% observed at various levels. researchgate.net
Precision (% RSD) Repeatability: ≤ 2.0%Not specified in search results.
LOD Signal-to-Noise Ratio of 3:1Not specified in search results.
LOQ Signal-to-Noise Ratio of 10:1Not specified in search results.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC is primarily used to identify and quantify volatile impurities, such as residual solvents from the synthesis and purification processes. Since the target compound is a salt, it is non-volatile and would require derivatization to be analyzed directly by GC. However, the analysis of volatile components in the bulk substance does not require derivatization of the main compound.

Methodology: The analysis typically involves dissolving the this compound sample in a suitable solvent and analyzing the headspace or a direct injection of the solution.

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. For unambiguous identification of unknown volatiles, a Mass Spectrometer (MS) detector is preferred. orientjchem.org

Column: The choice of column is critical for separating various potential solvents. A column with a mid-polar stationary phase, such as 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5MS), is often effective for a broad range of solvents. orientjchem.org

Sample Preparation: A known amount of the sample is dissolved in a high-purity solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) that does not interfere with the analytes of interest.

GC Conditions: The temperature program is optimized to ensure separation of early-eluting, highly volatile solvents while also allowing for the elution of less volatile components within a reasonable time.

A typical set of GC parameters for volatile impurity analysis is outlined in the table below.

Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 200 - 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250 - 300 °C
Oven Program Initial Temp: 40-50 °C (hold 5-10 min), Ramp: 10-20 °C/min to 240 °C (hold 5-10 min)
Injection Mode Split (e.g., 10:1 ratio)

The method is validated for parameters such as linearity, LOD, LOQ, accuracy, and precision for a target list of potential residual solvents, ensuring the method is sensitive and accurate enough to control these impurities at levels stipulated by regulatory guidelines.

Other Spectroscopic and Analytical Techniques (e.g., Microwave Spectroscopy for gas-phase complexes)

Beyond chromatography, other spectroscopic techniques provide fundamental insights into the molecular properties of fluoronaphthalene derivatives. Microwave spectroscopy, in particular, is a powerful tool for the high-resolution structural determination of molecules and their weakly bound complexes in the gas phase. nih.gov

While direct microwave spectroscopy studies on this compound are not available, extensive research on the closely related 1-fluoronaphthalene provides a clear example of the technique's capabilities. researchgate.netfigshare.comnih.gov These studies reveal precise structural information and details about intermolecular interactions.

Microwave Spectroscopy of Fluoronaphthalene Complexes: By studying complexes of 1-fluoronaphthalene with molecules like water, researchers can precisely determine the geometry of intermolecular interactions. figshare.comnih.gov In the 1-fluoronaphthalene···H₂O complex, the water molecule was found to be in the plane of the naphthalene ring system. figshare.comnih.gov It acts as both a hydrogen bond donor to the fluorine atom (O–H···F) and a weak hydrogen bond acceptor from a nearby ring hydrogen (C–H···O). figshare.comnih.gov

The analysis of rotational spectra for multiple isotopologues (e.g., substituting H with D, or ¹⁶O with ¹⁸O) allows for the precise determination of bond lengths and angles within the complex. figshare.comnih.gov One remarkable finding for the 1-fluoronaphthalene···H₂O complex was that its rotational spectrum could be fitted as a rigid rotor, which is a rare observation for such weakly bound complexes and indicates a surprisingly rigid structure. figshare.comnih.gov

Such studies on 7-Fluoronaphthalen-1-amine would provide invaluable data on how the presence and position of the amino group influence the molecular structure and its hydrogen bonding capabilities, offering fundamental insights into its chemical behavior.

Key Findings from Microwave Spectroscopy of 1-Fluoronaphthalene:

Parameter Value
Technique Chirped Pulse Fourier Transform Microwave Spectroscopy figshare.comnih.gov
Frequency Range 2.0 to 8.0 GHz figshare.comnih.gov
Complex Studied 1-Fluoronaphthalene···H₂O figshare.comnih.gov
Observed Interactions O–H···F and C–H···O hydrogen bonds figshare.comnih.gov
Structural Feature In-plane orientation of H₂O relative to the naphthalene ring figshare.comnih.gov

Computational and Theoretical Chemistry Studies on 7 Fluoronaphthalen 1 Amine Hydrochloride Systems

Spectroscopic Parameter Prediction and Validation

Comprehensive computational studies focused on predicting and validating the spectroscopic parameters of 7-Fluoronaphthalen-1-amine (B1345795) hydrochloride are not available in the current body of scientific literature. Such studies would typically involve:

Prediction of Vibrational Spectra (IR and Raman): Theoretical calculations would be used to determine the vibrational modes of the molecule. The resulting frequencies and intensities would then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results.

Prediction of NMR Spectra: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei would be calculated and correlated with experimental NMR data. The accuracy of these predictions would serve as a validation of the computed molecular structure.

Prediction of Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption wavelengths and oscillator strengths. These theoretical values would be compared against the experimental UV-Visible absorption spectrum to understand the electronic transitions within the molecule.

Without published research, a data-driven discussion of these aspects for 7-Fluoronaphthalen-1-amine hydrochloride cannot be formulated.

Research Applications As a Key Intermediate and Chemical Probe

Role in the Synthesis of Biologically Active Scaffolds

The primary and most well-documented application of 7-Fluoronaphthalen-1-amine (B1345795) hydrochloride is as a key intermediate in the synthesis of novel molecules for drug discovery. Its structure is particularly suited for creating compounds that can interact with biological targets.

The piperazine (B1678402) ring is considered a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds and marketed drugs targeting a wide range of conditions, including depression, psychosis, allergies, and infections. rsc.org The synthesis of piperazine derivatives from specialized starting materials like 7-Fluoronaphthalen-1-amine is therefore a significant activity in pharmaceutical research. A practical synthesis for 1-(7-Fluoro-naphthalen-1-yl)-piperazine hydrochloride has been reported, directly demonstrating the role of 7-Fluoronaphthalen-1-amine as a precursor to these valuable scaffolds. researchgate.net In this context, the fluoronaphthyl moiety provides a rigid, aromatic scaffold with specific electronic properties conferred by the fluorine atom, which can be crucial for modulating a drug's potency, selectivity, and pharmacokinetic properties, such as its ability to penetrate the central nervous system. nih.gov

The amine group on the naphthalene (B1677914) ring serves as a chemical handle, allowing for the attachment of other molecular fragments, such as the piperazine ring, through well-established chemical reactions. google.com The resulting fluoronaphthyl-piperazine core can then be further modified to create libraries of novel compounds for screening against various diseases.

Application AreaIntermediate CompoundTarget ScaffoldSignificance in Drug Discovery
Medicinal Chemistry7-Fluoronaphthalen-1-amine1-(7-Fluoro-naphthalen-1-yl)-piperazineCreation of novel compounds based on the "privileged" piperazine scaffold for potential therapeutic use. rsc.orgresearchgate.net

Utility in Advanced Materials Science Research

Contribution to Methodological Advancements in Organic Synthesis

7-Fluoronaphthalen-1-amine serves as a valuable model substrate for the development of new chemical reactions. The presence of both a C-F bond and a C-N bond on an aromatic ring makes it an interesting candidate for testing the limits and applications of modern cross-coupling reactions.

For instance, significant advancements have been made in transition-metal-free methods for the defluorinative cross-coupling of organic fluorides with amines. nih.gov A molecule like 7-Fluoronaphthalen-1-amine could be used to explore the selectivity and efficiency of such new C-F activation strategies. Similarly, palladium-catalyzed methods for the arylation of amines are a cornerstone of modern synthesis. nih.gov The compound provides a platform to investigate how the electronic properties of the fluoronaphthalene system influence the efficiency of these C-N bond-forming reactions. The development of these synthetic methods is crucial for enabling chemists to build complex molecules more efficiently and with greater control.

Development of Novel Analytical Probes or Reagents

The naphthalene core is inherently fluorescent, making it an excellent scaffold for the design of analytical probes. While probes built specifically from the 7-fluoro-1-amine isomer are not widely reported, related fluoronaphthalene structures have been successfully used to create highly sensitive and selective fluorescent sensors. For example, a probe based on 6-fluoronaphthalene-2,3-dicarbaldehyde has been developed for the detection of glutathione (B108866) in living cells and has shown potential for diagnosing sepsis. nih.gov Other naphthalene-based derivatives have been synthesized to act as fluorescent probes for detecting metal ions, such as Al³⁺. mdpi.com

These examples establish the fluoronaphthalene skeleton as a viable platform for probe development. The 7-Fluoronaphthalen-1-amine hydrochloride molecule offers a strategic starting point for such endeavors. Its primary amine group provides a convenient point of attachment for a receptor—a chemical group designed to selectively bind to a specific analyte (the substance being detected). The fluorine atom can be used to fine-tune the probe's electronic and photophysical properties, potentially enhancing its brightness, stability, or selectivity.

Q & A

Q. What are the critical safety protocols for handling 7-Fluoronaphthalen-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : Always wear PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Use a fume hood for weighing or handling powdered forms to prevent inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store in airtight containers at room temperature, away from moisture and oxidizers. Post-experiment waste must be segregated and processed by certified waste management services to comply with environmental regulations .

Q. How is this compound synthesized, and what steps ensure purity optimization?

  • Methodological Answer : A common route involves fluorination of naphthalen-1-amine precursors using fluorinating agents like Selectfluor® under anhydrous conditions. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and validated using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Monitor reaction progress with TLC (silica gel, UV detection) and confirm final structure via 1^1H/19^{19}F NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : 1^1H NMR (δ 6.8–7.5 ppm for aromatic protons), 19^{19}F NMR (single peak near -110 ppm for fluorine), and FT-IR (C-F stretch ~1,200 cm1^{-1}).
  • Purity assessment : HPLC (≥95% purity, retention time ~8.2 min under gradient elution) and mass spectrometry (ESI-MS: [M+H]+^+ m/z 180.1).
  • Thermal stability : TGA/DSC (decomposition onset >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent interactions (e.g., DMSO or CDCl3_3). Validate experimentally by acquiring NMR in multiple solvents. For ambiguous 19^{19}F signals, compare with fluorinated reference compounds or employ 2D NMR (e.g., HSQC) to assign coupling patterns .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, catalyst loading). For example:
FactorRange TestedOptimal Value
Temperature60–100°C80°C
Fluorinating agent ratio1.1–1.5 eq1.3 eq
Reaction time4–12 hrs8 hrs
Use in-line FTIR or Raman spectroscopy for real-time monitoring. Post-reaction, employ scavenger resins (e.g., sulfonic acid) to remove unreacted reagents .

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cell viability : Use MTT assays in HEK-293 or HepG2 cells (IC50_{50} determination, 48–72 hr exposure).
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs). Validate selectivity via counter-screens against related targets (e.g., serotonin transporters) .

Q. How can researchers address solubility challenges in pharmacological studies?

  • Methodological Answer : For aqueous solutions, use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations. Determine solubility via shake-flask method (pH 7.4 PBS) with UV-Vis quantification (λ = 260 nm). For in vivo studies, employ lipid-based nanoemulsions or PEGylation to enhance bioavailability .

Data Contradiction & Validation

Q. How should conflicting bioactivity results between academic studies be analyzed?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Check for batch-to-batch variability in compound purity (HPLC-MS) or differences in cell line provenance (STR profiling). Meta-analysis of raw data (e.g., dose-response curves) can identify outliers or protocol discrepancies .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., Schrödinger’s QikProp, SwissADME) to estimate CYP-mediated metabolism and hERG inhibition. Validate with in vitro microsomal assays (human liver microsomes + NADPH). For genotoxicity, combine Ames test data with Derek Nexus predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.